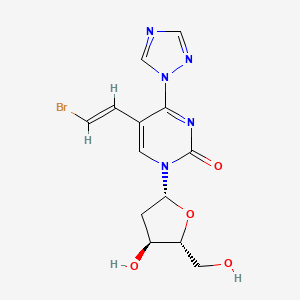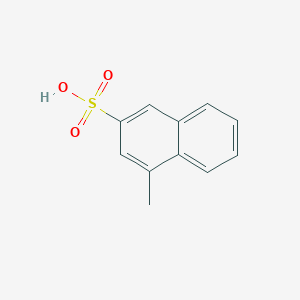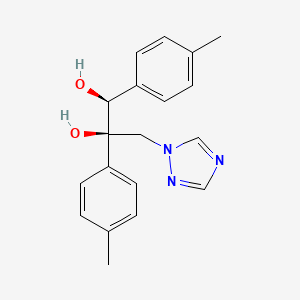
1,2-Propanediol, 1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a triazole ring and two methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment of the methylphenyl groups: This step may involve Friedel-Crafts alkylation or acylation reactions.
Introduction of the propanediol moiety: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the propanediol moiety.
Reduction: Reduction reactions could target the triazole ring or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: It might be used in the synthesis of polymers or other advanced materials.
Biology
Enzyme Inhibition: The triazole ring is known for its ability to inhibit certain enzymes, making this compound a potential candidate for drug development.
Biochemical Probes: It could be used as a probe to study biochemical pathways.
Medicine
Antifungal Agents: Triazole-containing compounds are often used as antifungal agents.
Drug Delivery: The compound might be used in drug delivery systems due to its unique structural features.
Industry
Coatings and Adhesives: The compound could be used in the formulation of coatings and adhesives.
Agriculture: It might find applications as a pesticide or herbicide.
作用机制
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In drug delivery, it could interact with cellular membranes to facilitate the transport of therapeutic agents.
相似化合物的比较
Similar Compounds
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with chlorophenyl groups.
1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with methoxyphenyl groups.
Uniqueness
The unique combination of the triazole ring and the specific substitution pattern on the aromatic rings gives this compound distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
107659-47-2 |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
(1S,2R)-1,2-bis(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C19H21N3O2/c1-14-3-7-16(8-4-14)18(23)19(24,11-22-13-20-12-21-22)17-9-5-15(2)6-10-17/h3-10,12-13,18,23-24H,11H2,1-2H3/t18-,19-/m0/s1 |
InChI 键 |
ZQCUPHXTIYEYEM-OALUTQOASA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)C)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(C(CN2C=NC=N2)(C3=CC=C(C=C3)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



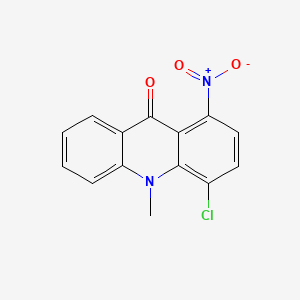
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)

![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
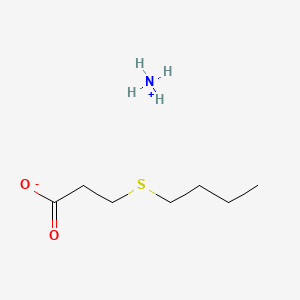
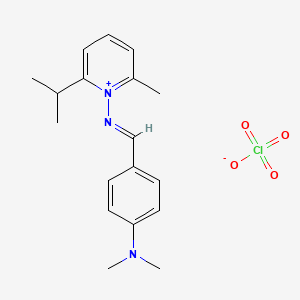

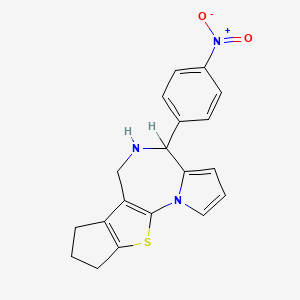
![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
